molecular formula C10H12N2O5 B13732276 2,6-Dinitrothymol CAS No. 303-21-9

2,6-Dinitrothymol

Cat. No.: B13732276
CAS No.: 303-21-9
M. Wt: 240.21 g/mol
InChI Key: XBCVBHKJVWVNID-UHFFFAOYSA-N
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Description

2,6-Dinitrothymol is an organic compound with the molecular formula C10H12N2O5. It is a derivative of thymol, where two nitro groups are substituted at the 2 and 6 positions of the aromatic ring. This compound is known for its yellow crystalline appearance and has a molecular weight of 240.2127 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitrothymol can be synthesized through the nitration of thymol. The nitration process involves the reaction of thymol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions. The reaction conditions are as follows:

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction parameters are optimized to maximize yield and purity. The product is then purified through recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrothymol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

    Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as hydroxide ions, methoxide ions, in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products:

    Reduction: 2,6-Diaminothymol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,6-Dinitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Mitochondrial Function Studies

One of the prominent applications of 2,6-Dinitrothymol is in the study of mitochondrial function. The compound acts as a mitochondrial uncoupler, similar to other dinitrophenols. Research indicates that it can influence energy metabolism by uncoupling oxidative phosphorylation, which leads to increased basal metabolic rates and heat production . This property makes it a valuable tool for studying metabolic diseases and mitochondrial dysfunction.

2. Toxicological Investigations

This compound has been included in toxicological studies due to its potential harmful effects. The compound has shown comparable lethality to other dinitrophenols in animal studies, raising concerns about its safety profile . Understanding its toxicological mechanisms is crucial for assessing risks associated with its use in various applications.

3. Pharmaceutical Development

There is ongoing research into the therapeutic potential of this compound derivatives. For instance, studies have explored modifications of dinitrophenols to enhance their therapeutic index while minimizing adverse effects. Such derivatives may offer new avenues for treating metabolic disorders like obesity and type 2 diabetes mellitus by targeting specific tissues .

Case Studies

Case Study 1: Mitochondrial Uncoupling Effects

A study conducted on mice demonstrated that administration of this compound resulted in significant changes in gene expression related to mitochondrial function and energy metabolism. The results indicated an upregulation of genes involved in oxidative metabolism, suggesting potential benefits for conditions associated with mitochondrial dysfunction .

Case Study 2: Toxicological Profile

Research focusing on the toxicological profile of dinitrophenols highlighted the acute effects of exposure to this compound. In animal models, high doses led to increased body temperature and metabolic rate, with severe outcomes such as multi-organ failure observed at lethal doses . These findings underline the importance of careful dosage management in any potential therapeutic applications.

Mechanism of Action

The mechanism by which 2,6-Dinitrothymol exerts its effects is primarily through its nitro groups. These groups are highly reactive and can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with oxidative phosphorylation and other metabolic pathways .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar in structure but with nitro groups at the 2 and 4 positions.

    2,6-Dinitrobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.

    2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and is known for its explosive properties.

Uniqueness: 2,6-Dinitrothymol is unique due to its specific substitution pattern on the thymol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2,6-Dinitrothymol (2,6-DNT) is a nitrophenolic compound that has garnered attention for its biological activity. This article explores its pharmacological effects, toxicity, and potential therapeutic applications through a comprehensive review of existing literature and research findings.

This compound is characterized by its yellow crystalline structure and is soluble in organic solvents. Its chemical formula is C6H4N2O5C_6H_4N_2O_5, and it is known for its potent biological activity due to the presence of nitro groups that can influence various biochemical pathways.

The primary mechanism by which 2,6-DNT exerts its biological effects is through the uncoupling of oxidative phosphorylation . This process leads to an increased basal metabolic rate and elevated body temperature, similar to other dinitrophenols like 2,4-Dinitrophenol (DNP). The uncoupling effect results in energy being released as heat rather than being stored as ATP, which can lead to significant metabolic disturbances .

Toxicological Profile

The toxicological effects of 2,6-DNT have been studied primarily in animal models. Notable findings include:

  • Lethality : Studies indicate that 2,6-DNT has a comparable lethality to other dinitrophenol isomers. The estimated LD50 for acute exposure varies depending on the route of administration and species tested .
  • Hyperthermia : Administration of 2,6-DNT can cause hyperpyrexia, which is a dangerous increase in body temperature that can lead to multi-organ failure and death if not managed properly .
  • Cataract Formation : In avian models, exposure to 2,6-DNT has shown equivocal evidence of cataract formation at doses as low as 79 mg/kg .

Case Studies

Comparative Toxicity Table

CompoundLD50 (mg/kg)Primary EffectsSecondary Effects
2,4-Dinitrophenol~10-20 (oral)Hyperthermia, weight lossMulti-organ failure
2,6-Dinitrophenol~15-25 (oral)Cataracts, hyperpyrexiaSkin rashes, potential liver damage
3,5-Dinitrophenol~50 (oral)Mild metabolic increaseLess severe than DNPs

Properties

CAS No.

303-21-9

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

3-methyl-2,4-dinitro-6-propan-2-ylphenol

InChI

InChI=1S/C10H12N2O5/c1-5(2)7-4-8(11(14)15)6(3)9(10(7)13)12(16)17/h4-5,13H,1-3H3

InChI Key

XBCVBHKJVWVNID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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